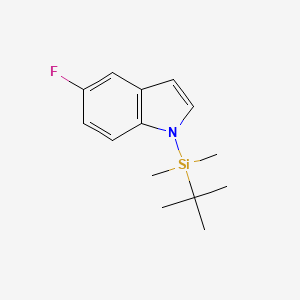

1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole

説明

特性

IUPAC Name |

tert-butyl-(5-fluoroindol-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNSi/c1-14(2,3)17(4,5)16-9-8-11-10-12(15)6-7-13(11)16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRFDLMKVYMBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It’s known that tert-butyldimethylsilyl (tbdms) derivatives are often used as protective groups in organic synthesis, particularly for alcohols. They react with various functional groups to form silyl ethers, which are stable and can be selectively deprotected when needed.

Mode of Action

The mode of action of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole involves its interaction with its targets, leading to the formation of silyl ethers. The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent has been found to be effective, resulting in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield.

Biochemical Pathways

It’s known that tbdms derivatives participate in various reactions, including nucleophilic substitutions and cross-coupling reactions. These reactions can lead to the formation of synthetically useful unsymmetrical diynes.

Pharmacokinetics

The stability of tbdms derivatives in various conditions suggests that they may have favorable pharmacokinetic properties.

Result of Action

The result of the action of this compound is the formation of silyl ethers, which are stable and can be selectively deprotected when needed. This allows for the selective modification of functional groups in complex molecules, which is a crucial aspect of organic synthesis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of TBDMS derivatives with alcohols to form silyl ethers is accelerated by the presence of imidazole and dimethylformamide. Additionally, the stability of the resulting silyl ethers can be affected by the pH and temperature of the environment.

生物活性

1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H16F NOSi. It features a bicyclic indole structure with a tert-butyldimethylsilyl (TBDMS) protecting group and a fluorine atom at the 5-position. The synthesis typically involves the introduction of silyl groups to indole derivatives through various organic reactions, enhancing the stability and reactivity of the compound for further chemical transformations.

Antioxidant and Neuroprotective Properties

Research indicates that this compound exhibits potent monoamine oxidase B (MAO-B) inhibitory activity , which is crucial for neuroprotection. MAO-B is involved in the metabolism of neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like Parkinson's disease.

Anticancer Activity

In vitro studies have shown that compounds structurally related to this compound exhibit significant anticancer properties. For instance, compounds with similar indole frameworks have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization, which disrupts cancer cell division .

The biological activity of this compound can be attributed to several mechanisms:

- MAO-B Inhibition : By inhibiting MAO-B, the compound increases dopamine levels, which may alleviate symptoms in neurodegenerative diseases.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bcl-2 and Bax .

- Microtubule Disruption : The compound may also affect microtubule dynamics, which is essential for cell division, thereby contributing to its anticancer activity .

Case Studies and Research Findings

科学的研究の応用

Chemical Properties and Structure

The molecular formula for 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole is , with a molecular weight of approximately 239.36 g/mol. The TBDMS group serves as a protective moiety, allowing for selective reactions without interference from other functional groups. The fluorine atom enhances the compound's reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Protection of Indole : The indole nitrogen is protected using the TBDMS group to prevent unwanted reactions during subsequent steps.

- Fluorination : The introduction of the fluorine atom can be achieved through various methods, including electrophilic fluorination techniques.

- Deprotection : After the desired reactions are completed, the TBDMS group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF).

Scientific Research Applications

This compound has several key applications in scientific research:

Organic Synthesis

- Building Block : It serves as an important building block for synthesizing more complex indole derivatives. Its unique structure allows for various functionalizations, leading to the development of novel compounds with potential biological activities.

Medicinal Chemistry

- Pharmacophore Development : Researchers explore its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance bioavailability and metabolic stability, making it a candidate for drug development targeting various diseases.

Material Science

- Functional Materials : The compound is investigated for its role in creating functional materials, including polymers and coatings. Its chemical properties can be exploited to develop materials with specific functionalities, such as increased thermal stability or enhanced electrical conductivity.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in different contexts:

-

Fluorinated Indoles in Drug Discovery :

- A study demonstrated that fluorinated indoles exhibit enhanced activity against certain cancer cell lines compared to their non-fluorinated counterparts. This suggests that incorporating fluorine into indole structures can lead to improved therapeutic profiles.

-

Synthesis of Novel Indole Derivatives :

- Researchers utilized this compound as a precursor to synthesize a series of new indole-based compounds. These derivatives showed promising results in preliminary biological assays, indicating potential applications in treating neurological disorders.

-

Material Development :

- Investigations into the use of this compound in polymer science revealed its effectiveness as a monomer for creating high-performance polymers with tailored properties for electronic applications.

類似化合物との比較

Table 1: Key Structural Analogues of 1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indole

Physical and Spectral Properties

Table 2: Physical and Spectral Data Comparison

- Melting Points : Bulky substituents (e.g., TBS, imidazolyl) increase melting points compared to smaller groups (methyl).

- Fluorine Effects : The 5-fluoro substituent induces downfield shifts in ¹³C NMR (δ 157.4, JCF = 230.6 Hz) due to electron-withdrawing effects .

準備方法

Starting Material

The synthesis often begins with commercially available or synthetically prepared 5-fluoro-1H-indole. The fluorine atom at the 5-position is critical for the compound's reactivity and properties.

Silylation Procedure

The key step involves the silylation of the indole nitrogen using tert-butyldimethylsilyl chloride. The general procedure is as follows, adapted from a well-established protocol for indole silylation:

- Dissolve 5-fluoro-1H-indole in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at a concentration around 0.3 M.

- Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

- Add sodium hydride (NaH, 60% dispersion in mineral oil) slowly to generate the indole anion. The amount of NaH is typically 1.2 to 3 equivalents relative to the indole.

- After stirring at 0 °C for 15 minutes, add tert-butyldimethylsilyl chloride (1.2 equivalents) dropwise.

- Allow the reaction mixture to warm to room temperature and stir for 12 hours to ensure complete silylation.

- Quench the reaction at 0 °C with saturated ammonium chloride solution.

- Extract the product with diethyl ether or ethyl acetate.

- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography using pentane/ethyl acetate mixtures (e.g., 40:1) to afford the pure this compound as a white solid.

This method yields the silylated indole in high yield (typically >90%) and purity, as confirmed by NMR and chromatographic analysis.

Reaction Scheme Summary

| Reagent/Condition | Purpose | Notes |

|---|---|---|

| 5-fluoro-1H-indole | Starting material | Fluorine at 5-position |

| Sodium hydride (NaH) | Base for deprotonation | 1.2–3 equiv., 0 °C |

| tert-Butyldimethylsilyl chloride | Silylating agent | 1.2 equiv., added dropwise |

| THF or DMF | Solvent | Anhydrous, inert atmosphere |

| Saturated NH4Cl solution | Quenching agent | At 0 °C |

| Pentane/ethyl acetate (40:1) | Chromatography solvent system | For purification |

Alternative and Related Methods

Metalation Route for Silylated Indoles

A related approach involves preparing 1-(tert-butyldimethylsilyl)-3-lithioindole intermediates by metalation of 3-bromo derivatives, which can then be functionalized further. This method is useful for regioselective synthesis of substituted indoles but requires handling organolithium reagents under strict anhydrous conditions.

Boronic Acid Derivative Synthesis

This compound can also be converted into boronic acid derivatives (e.g., 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indol-4-ylboronic acid) for use in cross-coupling reactions. This multi-step synthesis involves functional group transformations post-silylation and fluorination and is valuable for pharmaceutical applications.

Characterization and Yields

- The silylated product typically appears as a white solid with melting points consistent with literature values.

- Yields are generally high, around 90–93% after purification.

- Characterization is performed by:

- [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons and silyl methyl groups.

- [^13C NMR](pplx://action/followup) and ^19F NMR : Confirm fluorine substitution.

- Mass spectrometry : Confirms molecular weight.

- Thin-layer chromatography (TLC) : Rf values around 0.4 in pentane/ethyl acetate (40:1) solvent systems.

Summary Table of Preparation Conditions and Outcomes

| Parameter | Details | Outcome/Yield |

|---|---|---|

| Indole substrate | 5-fluoro-1H-indole | Starting material |

| Base | Sodium hydride (NaH), 1.2–3 equiv. | Efficient deprotonation |

| Silylating agent | tert-Butyldimethylsilyl chloride, 1.2 equiv | Selective N-silylation |

| Solvent | Anhydrous THF or DMF | Suitable for reaction |

| Temperature | 0 °C to room temperature | Controlled addition and reaction |

| Reaction time | 12 hours | Complete conversion |

| Purification | Flash chromatography (pentane/EtOAc 40:1) | Pure white solid |

| Yield | 90–93% | High yield |

| Characterization techniques | ^1H NMR, ^13C NMR, ^19F NMR, MS, TLC | Confirmed structure and purity |

Q & A

Advanced Research Question

- Catalyst Screening : Test alternative bases (e.g., 2,6-lutidine) or silylation agents (e.g., TBSOTf) for improved reactivity .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions.

- Temperature Control : Gradual warming from 0°C to room temperature to balance reaction rate and selectivity .

- Byproduct Mitigation : Pre-dry substrates and solvents over molecular sieves to minimize hydrolysis .

Case Study : A related indole silylation achieved 77% yield using TBSCl/DMAP in CH₂Cl₂ at 0°C → RT .

How does the TBS group influence the reactivity of the indole ring in subsequent functionalization reactions?

Advanced Research Question

- Steric Effects : The bulky TBS group directs electrophilic substitution to the 3-position of the indole ring due to steric hindrance at N1 .

- Deprotection Challenges : Use tetrabutylammonium fluoride (TBAF) in THF for mild cleavage, avoiding harsh acids that may degrade the indole core .

- Stability Considerations : The TBS group is stable under basic conditions but hydrolyzes in protic solvents (e.g., MeOH/H₂O), necessitating inert reaction environments .

How can researchers resolve structural ambiguities in NMR data for this compound?

Advanced Research Question

- 2D NMR : Use COSY and HSQC to assign coupling patterns and correlate ¹H/¹³C signals, especially for overlapping aromatic protons .

- Variable Temperature NMR : Resolve broad peaks caused by dynamic processes (e.g., hindered rotation of the TBS group) .

- Comparative Analysis : Cross-reference with published shifts for analogous TBS-protected indoles (e.g., δ 7.96 ppm for C7-H in tert-butyl indole carboxylates) .

What are the best practices for storing this compound?

Advanced Research Question

- Storage Conditions :

- Short-term : Desiccated at 4°C in amber vials to prevent light/ moisture exposure.

- Long-term : -20°C under argon atmosphere .

- Stability Assessment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。